molecular formula C12H19N3OS B12732182 Morpholine, 4-(6-methyl-2-((1-methylethyl)thio)-4-pyrimidinyl)- CAS No. 154496-64-7

Morpholine, 4-(6-methyl-2-((1-methylethyl)thio)-4-pyrimidinyl)-

Cat. No.: B12732182
CAS No.: 154496-64-7
M. Wt: 253.37 g/mol
InChI Key: BMTDLTSXPWPKTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Morpholine, 4-(6-methyl-2-((1-methylethyl)thio)-4-pyrimidinyl)- is a heterocyclic organic compound that features a morpholine ring substituted with a pyrimidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of morpholine derivatives typically involves the reaction of amino alcohols with α-haloacid chlorides, followed by cyclization and reduction reactions .

Industrial Production Methods

Industrial production methods for morpholine derivatives often involve large-scale reactions using readily available starting materials such as amino alcohols and halogenated compounds. The reactions are typically carried out under controlled conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Morpholine, 4-(6-methyl-2-((1-methylethyl)thio)-4-pyrimidinyl)- can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the pyrimidine ring to more saturated derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different substituents onto the morpholine or pyrimidine rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom in the compound can lead to the formation of sulfoxides or sulfones, while substitution reactions can yield a variety of functionalized derivatives .

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis .

Biology

In biological research, morpholine derivatives are often explored for their potential as enzyme inhibitors or receptor agonists. The specific compound may have applications in studying the interactions between small molecules and biological targets .

Medicine

Medicinally, morpholine derivatives are investigated for their potential therapeutic effects. They may act as antiviral, antibacterial, or anticancer agents, depending on their specific interactions with biological targets .

Industry

Industrially, this compound can be used in the production of polymers, agrochemicals, and other specialty chemicals. Its reactivity and stability make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of morpholine, 4-(6-methyl-2-((1-methylethyl)thio)-4-pyrimidinyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist . The exact pathways and molecular targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other morpholine derivatives and pyrimidine-containing molecules. Examples include:

  • Morpholine, 4-(2-chloropyrimidin-4-yl)-
  • Morpholine, 4-(4-methylpyrimidin-2-yl)-
  • Pyrimidine, 2-(morpholin-4-yl)-4-methyl-

Uniqueness

The uniqueness of morpholine, 4-(6-methyl-2-((1-methylethyl)thio)-4-pyrimidinyl)- lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the isopropylthio group and the methyl group on the pyrimidine ring can influence its reactivity and interactions with biological targets, making it a valuable compound for research and industrial applications .

Properties

CAS No.

154496-64-7

Molecular Formula

C12H19N3OS

Molecular Weight

253.37 g/mol

IUPAC Name

4-(6-methyl-2-propan-2-ylsulfanylpyrimidin-4-yl)morpholine

InChI

InChI=1S/C12H19N3OS/c1-9(2)17-12-13-10(3)8-11(14-12)15-4-6-16-7-5-15/h8-9H,4-7H2,1-3H3

InChI Key

BMTDLTSXPWPKTK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)SC(C)C)N2CCOCC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.